

# Application Notes and Protocols for In Vivo $^{17}\text{O}$ MRI in Rodent Models

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## Compound of Interest

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## Introduction

Oxygen-17 ( $^{17}\text{O}$ ) Magnetic Resonance Imaging (MRI) is a powerful, non-invasive technique for in vivo assessment of tissue bioenergetics and perfusion. As the only stable and MR-detectable oxygen isotope,  $^{17}\text{O}$  serves as a unique tracer to directly measure the cerebral metabolic rate of oxygen ( $\text{CMRO}_2$ ), a key indicator of tissue viability and function, and cerebral blood flow (CBF). Its application in preclinical rodent models is invaluable for studying a wide range of neurological disorders, including stroke, neurodegenerative diseases, and cancer, as well as for evaluating the efficacy of novel therapeutics.

This document provides detailed protocols for conducting in vivo  $^{17}\text{O}$  MRI in rodent models to measure both  $\text{CMRO}_2$  and CBF. It includes comprehensive information on animal preparation, tracer administration, MRI data acquisition, and analysis, along with quantitative data from various studies to facilitate experimental design and comparison.

## I. Measurement of Cerebral Metabolic Rate of Oxygen ( $\text{CMRO}_2$ )

The protocol for  $\text{CMRO}_2$  measurement involves the inhalation of  $^{17}\text{O}$ -enriched oxygen gas ( $^{17}\text{O}_2$ ) and subsequent detection of the metabolically produced  $^{17}\text{O}$ -labeled water ( $\text{H}_2^{17}\text{O}$ ) signal in the brain.

## Experimental Protocol

- Animal Preparation:
  - Anesthesia: Anesthesia is crucial to minimize animal movement and stress.[1][2][3] Isoflurane is a commonly used inhalant anesthetic (e.g., 1.5-2.5% for induction, 1-1.5% for maintenance) delivered in a mixture of air and oxygen.[3] Injectable anesthetics can also be used, but their effects on cerebral physiology should be considered.[1]
  - Physiological Monitoring: Throughout the experiment, it is essential to monitor and maintain stable physiological conditions, including body temperature (using a heated water or air system), respiration rate, and heart rate.[4][5]
  - Cannulation (Optional): For arterial blood sampling to determine the arterial input function, cannulation of the femoral artery may be performed.
- $^{17}\text{O}_2$  Gas Administration:
  - A specialized closed-circuit or rebreathing gas delivery system is required to efficiently administer the expensive  $^{17}\text{O}_2$  gas.[6]
  - The animal is connected to the system via a nose cone or tracheotomy tube.
  - The inhalation protocol typically consists of three phases:
    1. Baseline: The animal breathes a standard gas mixture (e.g., medical air) for a baseline  $^{17}\text{O}$  signal measurement (typically 5 minutes).[7]
    2.  $^{17}\text{O}_2$  Inhalation: The gas supply is switched to the  $^{17}\text{O}_2$ -enriched mixture (typically 70% enrichment) for a short duration (e.g., 2-5 minutes).[7][8][9]
    3. Washout: The gas supply is switched back to the standard mixture, and the decay of the  $\text{H}_2^{17}\text{O}$  signal is monitored (typically 15-30 minutes).[7][9]
- $^{17}\text{O}$  MRI Data Acquisition:
  - MRI System: High-field ( $\geq 7\text{T}$ ) or ultra-high-field ( $\geq 9.4\text{T}$ ) MRI scanners are recommended to achieve sufficient signal-to-noise ratio (SNR) for  $^{17}\text{O}$  detection.[10]

- RF Coils: A dual-tuned  $^1\text{H}/^{17}\text{O}$  coil is typically used, with the  $^1\text{H}$  channel for anatomical reference imaging and shimming, and the  $^{17}\text{O}$  channel for detecting the  $\text{H}_2^{17}\text{O}$  signal.
- Pulse Sequences: Due to the short  $T_2$  of  $^{17}\text{O}$ , sequences with ultra-short echo times (TE) are necessary. Common sequences include:
  - 3D Zero Echo Time (ZTE)[7][11][12]
  - 3D Chemical Shift Imaging (CSI) with a short TE[7]
  - Fast Imaging with Steady-state Precession (FISP)[6]
- Acquisition Parameters: Dynamic 3D  $^{17}\text{O}$  MRI data are acquired continuously throughout the baseline, inhalation, and washout phases with high temporal resolution (e.g., 15-60 seconds per frame).[13]
- Data Analysis and CMRO<sub>2</sub> Quantification:
  - The acquired dynamic  $^{17}\text{O}$  data are reconstructed to generate a time series of 3D images of  $\text{H}_2^{17}\text{O}$  concentration.
  - The rate of increase in  $\text{H}_2^{17}\text{O}$  signal during the inhalation phase is proportional to the CMRO<sub>2</sub>.
  - CMRO<sub>2</sub> can be quantified using various kinetic models, such as a simplified linear model for short inhalations in rodents or more complex multi-phase models.[7][8][11][14] The simplified linear model is often expressed as:  $\text{CMRO}_2 = (\text{rate of } \text{H}_2^{17}\text{O} \text{ signal increase}) / (2 * \alpha)$ , where  $\alpha$  is the enrichment fraction of the inhaled  $^{17}\text{O}_2$ . [7]

## Quantitative Data for CMRO<sub>2</sub> Measurement

Parameter	Mouse	Rat	Reference
Magnetic Field Strength	11.7 T, 16.4 T	9.4 T	[11][13][15]
Anesthesia	Isoflurane, Medetomidine	$\alpha$ -chloralose, Isoflurane	[7][13][16]
$^{17}\text{O}_2$ Enrichment	~70%	~70%	[7][8]
Inhalation Duration	~3.3 min	2 min	[7][15]
Typical CMRO <sub>2</sub> ( $\mu\text{mol/g/min}$ )	$1.39 \pm 0.07$ (WT), $2.02 \pm 0.10$ (WT)	$2.09 \pm 0.35$ , $2.19 \pm 0.14$	[7][17][18]
Pulse Sequence	3D ZTE, 3D CSI	3D CSI	[7][13][15]
Temporal Resolution	18 s	11 s, 15.4 s	[7][13][15]

## II. Measurement of Cerebral Blood Flow (CBF)

The protocol for CBF measurement involves the administration of  $^{17}\text{O}$ -labeled water ( $\text{H}_2^{17}\text{O}$ ) as a diffusible tracer and monitoring its washout from the brain tissue.

### Experimental Protocol

- Animal Preparation:
  - Animal preparation and physiological monitoring are the same as for CMRO<sub>2</sub> measurements.
  - Cannulation: A catheter is typically placed in a tail vein or femoral vein for the intravenous injection of the  $\text{H}_2^{17}\text{O}$  tracer.[19]
- $^{17}\text{O}$ -Labeled Water Administration:
  - A bolus of  $^{17}\text{O}$ -enriched water (e.g., 10-20% enrichment) is injected intravenously.[19][20] The volume and concentration may vary depending on the study design.
  - The injection is typically performed rapidly to ensure a well-defined input function.

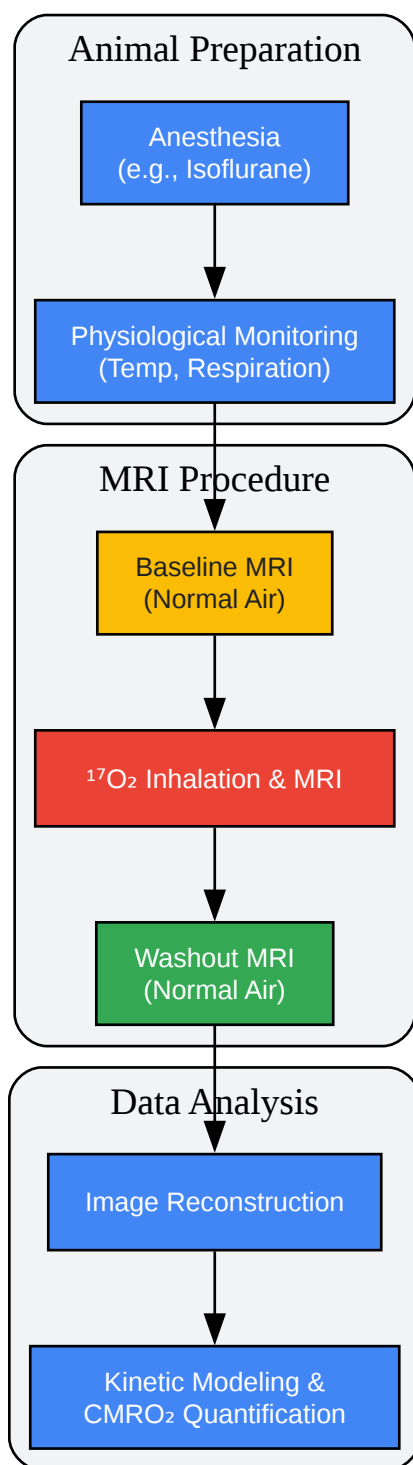
- $^{17}\text{O}$  MRI Data Acquisition:
  - MRI System and Coils: Similar to  $\text{CMRO}_2$  measurements, high-field MRI systems and dual-tuned  $^1\text{H}/^{17}\text{O}$  coils are used.
  - Pulse Sequences: Dynamic  $^{17}\text{O}$  MRI is performed to capture the uptake and subsequent washout of the  $\text{H}_2^{17}\text{O}$  tracer. Sequences with high temporal resolution are crucial.
    - Indirect detection methods based on the effect of  $^{17}\text{O}$  on the proton  $T_2$  or  $T_{1\rho}$  can also be used, which offer higher SNR.[\[6\]](#)[\[21\]](#)[\[22\]](#)
  - Acquisition Parameters: Data acquisition starts just before the injection and continues for a sufficient duration to capture the complete washout of the tracer from the brain tissue (e.g., 5-10 minutes).
- Data Analysis and CBF Quantification:
  - The dynamic  $^{17}\text{O}$  data are used to generate time-concentration curves of  $\text{H}_2^{17}\text{O}$  in different brain regions.
  - The washout rate of the  $\text{H}_2^{17}\text{O}$  tracer is determined by fitting the decay portion of the time-concentration curve to an exponential function.
  - CBF is then calculated based on the Kety-Schmidt model, where CBF is proportional to the washout rate constant.[\[21\]](#)
  - Alternatively, the decay rate of metabolically produced  $\text{H}_2^{17}\text{O}$  following  $^{17}\text{O}_2$  inhalation can also be used to estimate CBF.[\[16\]](#)

## Quantitative Data for CBF Measurement

Parameter	Mouse	Rat	Reference
Magnetic Field Strength	9.4 T	4 T, 9.4 T	<a href="#">[16]</a> <a href="#">[19]</a>
Anesthesia	Isoflurane	Isoflurane, Nembutol	<a href="#">[16]</a> <a href="#">[23]</a>
<sup>17</sup> O-Water Enrichment	Not specified for injection	10%	<a href="#">[24]</a>
Administration Route	-	Intravenous, Intra-arterial	<a href="#">[19]</a>
Typical CBF (ml/100g/min)	~200-250	36-109	<a href="#">[18]</a> <a href="#">[21]</a>
Pulse Sequence	3D CSI	T <sub>1</sub> p-weighted MRI, 3D CSI	<a href="#">[16]</a> <a href="#">[21]</a>
Temporal Resolution	-	~11.5 s	<a href="#">[16]</a>

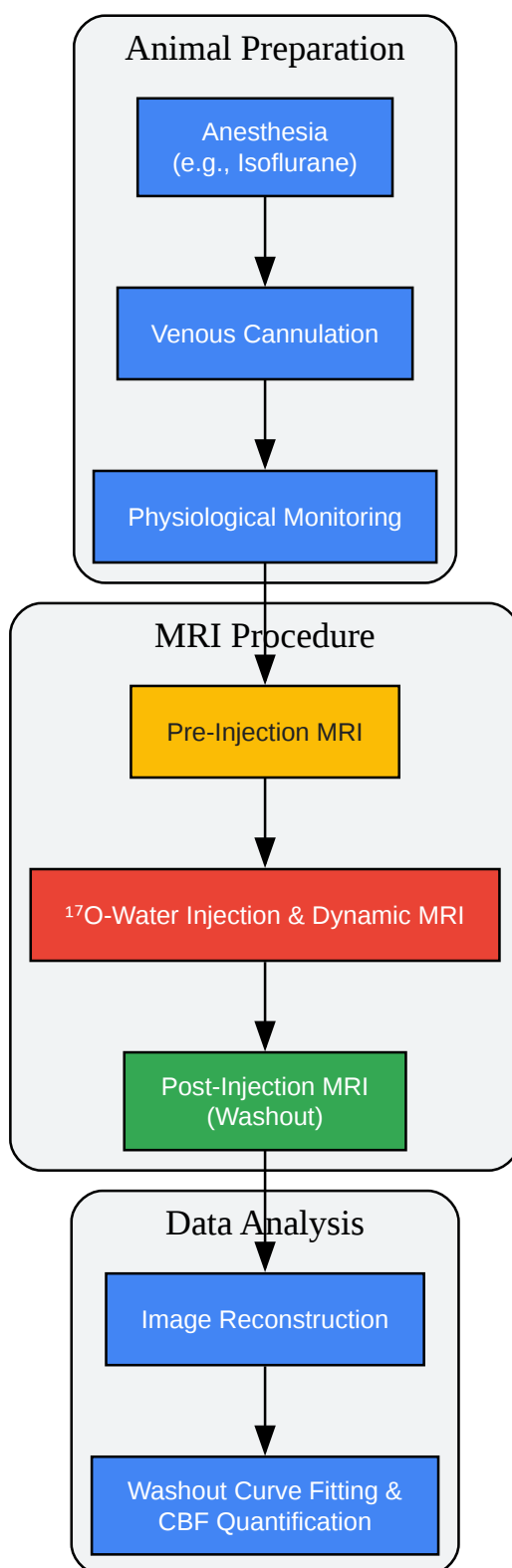
### III. Visualizations

#### Signaling Pathway and Experimental Workflows



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Caption: Workflow for CMRO<sub>2</sub> measurement using <sup>17</sup>O<sub>2</sub> inhalation.



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Caption: Workflow for CBF measurement using  $^{17}\text{O}$ -water injection.





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Caption: Pathway of  $^{17}\text{O}$  from inhalation to MRI signal detection.

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